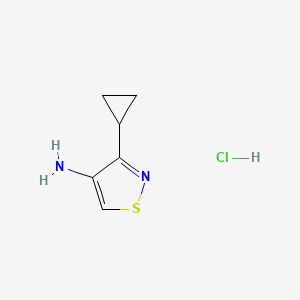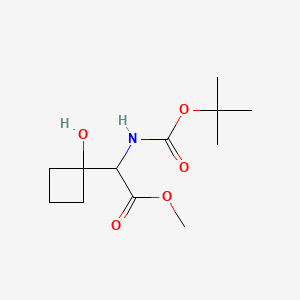
tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound that features a pyrazole ring and an azetidine ring
Métodos De Preparación
The synthesis of tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate involves several steps. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this synthetic route is approximately 59.5% . Industrial production methods may involve similar steps but optimized for larger scale and efficiency.
Análisis De Reacciones Químicas
Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate include:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound features a similar pyrazole ring but with different substituents.
3-Amino-5-tert-butylpyrazole: This compound has a similar pyrazole structure but lacks the azetidine ring. The uniqueness of this compound lies in its combination of the pyrazole and azetidine rings, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H20N4O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-amino-1-methylpyrazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-5-10(13)15(4)14-9/h5,8H,6-7,13H2,1-4H3 |
Clave InChI |
VBKBUGDKAICZAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


aminehydrochloride](/img/structure/B13581112.png)
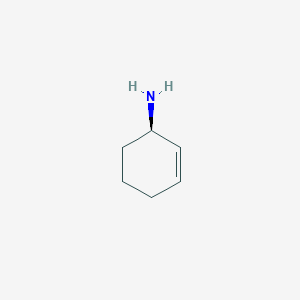
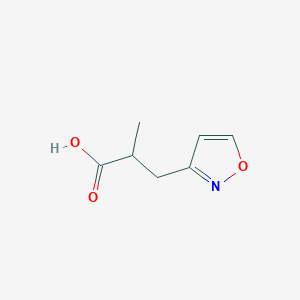
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
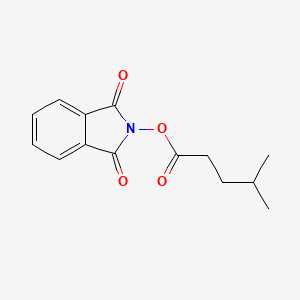

![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
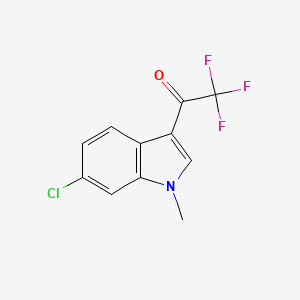
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
